1-(4-甲基苯甲酰)-4-(苯磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

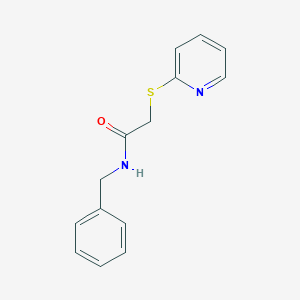

"1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine" is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their versatile applications in the field of medicinal chemistry due to their pharmacological properties. While specific studies on "1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine" are scarce, insights can be drawn from related compounds to understand its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with electrophilic compounds. For instance, compounds similar to "1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine" have been synthesized by connecting reactions of thiadiazol with N-substituted piperazine, optimizing reaction conditions such as solvent, acid acceptor, and temperature for higher yields (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by NMR, IR, and elemental analysis. The piperazine ring can adopt a chair conformation, contributing to the molecule's three-dimensional structure and affecting its chemical reactivity and interaction with biological targets. For example, crystal structure studies and DFT calculations of related compounds have provided insights into their molecular conformation and reactive sites for electrophilic and nucleophilic attacks (K. Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including substitutions and ring transformations. These reactions are pivotal for modifying the compound's structure to enhance its biological activity or alter its physical and chemical properties. The sulfonamide group in these compounds, for instance, can undergo metabolic transformations impacting their pharmacokinetic profile and interactions with biological systems (A. Sawant-Basak et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for the compound's application in drug formulation. These properties are determined using various spectroscopic and crystallographic techniques. Studies on related compounds have shown that piperazine derivatives crystallize in different crystal systems, with intermolecular interactions contributing to their stability and solubility (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of functional groups, define the compound's interactions with biological targets. The presence of a sulfonamide group, for instance, can influence the compound's acidity and its ability to form hydrogen bonds, affecting its biological activity. The synthesis and structure-activity relationship studies provide insights into how modifications in the piperazine derivatives' structure impact their biological efficacy and chemical stability (S. McCombie et al., 2002).

科学研究应用

抗菌活性

- 合成和抗菌活性:合成了一系列新的哌嗪衍生物,包括与 1-(4-甲基苯甲酰)-4-(苯磺酰基)哌嗪结构相关的衍生物,并测试了它们的抗菌特性。某些衍生物对各种病原体表现出显着的抗菌活性 (吴奇,2014)。

代谢和药物相互作用研究

- 细胞色素 P450 和代谢途径:一项研究调查了 Lu AA21004 的氧化代谢,该化合物在结构上与 1-(4-甲基苯甲酰)-4-(苯磺酰基)哌嗪相似。这项研究深入了解了参与此类化合物代谢的特定酶,包括它们与各种细胞色素 P450 酶的相互作用 (Mette G. Hvenegaard 等人,2012)。

受体拮抗和放射性配体结合

- 腺苷 A2B 受体拮抗剂:开发并表征了与 1-(4-甲基苯甲酰)-4-(苯磺酰基)哌嗪密切相关的哌嗪衍生物,作为腺苷 A2B 受体拮抗剂。这些化合物表现出高度的选择性和亲和力,使其成为治疗应用的潜在候选物 (T. Borrmann 等人,2009)。

血浆分析和衍生化技术

- 血浆测定和衍生化:开发了一种方法来测定人血浆中哌嗪衍生物的浓度。这项研究对于了解此类化合物在医学应用中的药代动力学至关重要 (W. Kline 等人,1999)。

神经应用

- 中枢神经系统药物:哌嗪衍生物的合成集中在它们作为中枢神经系统药物的潜力上。这包括与 1-(4-甲基苯甲酰)-4-(苯磺酰基)哌嗪结构相似的化合物,表明它们在神经学研究中的相关性 (Victor J. Bauer 等人,1976)。

属性

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-15-7-9-16(10-8-15)18(21)19-11-13-20(14-12-19)24(22,23)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYWAQYXTPMOSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)